3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester
Overview
Description
RTI-32, also known as (–)-2β-Carbomethoxy-3β-(4-tolyl)tropane, is a phenyltropane-based cocaine analogue. It has similar properties in vitro to related drugs such as RTI-31. This compound is primarily known for its role as a dopamine reuptake inhibitor, which makes it of significant interest in neuropharmacology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RTI-32 involves several steps, starting from tropinone. The key steps include:
Reduction of Tropinone: Tropinone is reduced to tropane using a reducing agent such as sodium borohydride.
Carbomethoxylation: The tropane is then reacted with methyl chloroformate to introduce the carbomethoxy group.
Substitution Reaction:
Industrial Production Methods
Industrial production of RTI-32 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
RTI-32 undergoes several types of chemical reactions, including:
Oxidation: RTI-32 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in RTI-32.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Grignard reagents and organolithium compounds are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
RTI-32 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies of dopamine reuptake inhibitors.
Biology: RTI-32 is employed in research on neurotransmitter transporters and their role in various neurological disorders.
Medicine: The compound is investigated for its potential therapeutic applications in treating conditions such as depression and Parkinson’s disease.
Industry: RTI-32 is used in the development of diagnostic tools and imaging agents for neuroimaging
Mechanism of Action
RTI-32 exerts its effects by inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. The primary molecular targets of RTI-32 are the dopamine transporter, serotonin transporter, and norepinephrine transporter. By binding to these transporters, RTI-32 prevents the reuptake of neurotransmitters, leading to increased neurotransmitter levels and prolonged signaling .
Comparison with Similar Compounds
RTI-32 is compared with other similar compounds such as RTI-31, RTI-55, and RTI-121. These compounds share a similar phenyltropane structure and mechanism of action but differ in their binding affinities and selectivity for neurotransmitter transporters. RTI-32 is unique in its balance of potency and selectivity, making it a valuable tool in neuropharmacological research .
List of Similar Compounds
- RTI-31
- RTI-55
- RTI-121
- LU19-005
- BTCP
- GBR12909
- GBR12935
- Mazindol
- LU17-133
- EXP561
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11-4-6-12(7-5-11)14-10-13-8-9-15(18(13)2)16(14)17(19)20-3/h4-7,13-16H,8-10H2,1-3H3/t13-,14+,15+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKZDDDDODERSJ-JJXSEGSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926687 | |
Record name | [1R-(exo,exo)]-8-Methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130342-81-3 | |
Record name | RTI 32 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130342-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RTI-coc 32 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130342813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1R-(exo,exo)]-8-Methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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